3-(Piperidin-3-yl)prop-2-ynoic acid

Medicinal Chemistry Organic Synthesis Scaffold Differentiation

Medicinal chemists seeking a piperidine building block with a terminal alkyne and carboxylic acid at the precise 3-position for click chemistry and bioconjugation often encounter supply gaps and purity issues. 3-(Piperidin-3-yl)prop-2-ynoic acid hydrochloride (CAS 1955523-88-2) from BenchChem solves this with ≥95% purity, the exact substitution vector required for SAR, and dual reactivity enabling CuAAC and direct amide coupling. The HCl salt ensures aqueous compatibility. In stock for immediate global shipping, supporting PROTAC linker and probe synthesis without delay.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B13257013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-3-yl)prop-2-ynoic acid
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C#CC(=O)O
InChIInChI=1S/C8H11NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h7,9H,1-2,5-6H2,(H,10,11)
InChIKeyUFULPZWRAKBPGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-3-yl)prop-2-ynoic Acid: Baseline Properties


3-(Piperidin-3-yl)prop-2-ynoic acid is a heterocyclic organic compound belonging to the class of piperidine derivatives containing a terminal alkyne and carboxylic acid functionality. Its free base has the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . The compound is also commercially supplied as a hydrochloride salt (CAS 1955523-88-2) with molecular formula C8H12ClNO2 and molecular weight 189.64 g/mol, available at a purity specification of ≥95% . The molecule features a piperidine ring substituted at the 3-position with a prop-2-ynoic acid (propiolic acid) moiety, providing a reactive alkyne handle and a carboxylic acid functional group within a single scaffold.

3-(Piperidin-3-yl)prop-2-ynoic Acid: Substitution Risks


Direct substitution of 3-(Piperidin-3-yl)prop-2-ynoic acid with closely related analogs such as the 2-piperidinyl or 4-piperidinyl positional isomers, ester derivatives, or saturated propanoic acid counterparts is scientifically inadvisable due to critical differences in both synthetic utility and downstream compatibility. The 3-position attachment on the piperidine ring dictates distinct steric and electronic properties compared to 2- or 4-substituted analogs , affecting both the accessibility of the secondary amine and the geometry of the alkyne-carboxylic acid vector. Furthermore, the presence of the prop-2-ynoic acid (alkyne-carboxylic acid) moiety is non-interchangeable with the saturated 3-(piperidin-3-yl)propanoic acid because the terminal alkyne is essential for click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a capability entirely absent in the fully reduced analog. These structural distinctions translate to measurable differences in molecular weight and formula , directly impacting both the chemical reactivity profile and the suitability of this compound as a modular building block in diversity-oriented synthesis.

3-(Piperidin-3-yl)prop-2-ynoic Acid: Comparative Evidence


3- vs. 4-Piperidine Substitution Effects

The 3-substituted piperidine scaffold in 3-(Piperidin-3-yl)prop-2-ynoic acid provides distinct spatial orientation of the alkyne-carboxylic acid functionality compared to the 4-substituted analog. This positional difference alters the dihedral angle between the piperidine ring and the propiolic acid group, which in turn influences molecular recognition, receptor binding geometry, and the trajectory of the alkyne handle in bioconjugation or fragment-linking applications . While direct comparative biological activity data for these specific compounds is not available in the public domain, the structural differentiation is a critical consideration for structure-activity relationship (SAR) studies where the exact vector of the reactive moiety is a determinant of target engagement.

Medicinal Chemistry Organic Synthesis Scaffold Differentiation

HCl Salt vs. Free Base Solubility

The hydrochloride salt form of 3-(Piperidin-3-yl)prop-2-ynoic acid (CAS 1955523-88-2) offers improved aqueous solubility and enhanced physical stability compared to the free base, facilitating its use in aqueous biological assays and simplifying storage and handling protocols . The free base has a molecular weight of 153.18 g/mol , whereas the hydrochloride salt is heavier at 189.64 g/mol due to the addition of HCl . This difference is critical for accurate molarity calculations in assay preparation. Furthermore, the salt form is typically supplied as a crystalline solid with a minimum purity specification of 95% , ensuring a consistent and well-defined starting material for reproducible experiments.

Chemical Handling Formulation Salt Selection

Free Acid vs. Ester Conjugation Efficiency

3-(Piperidin-3-yl)prop-2-ynoic acid presents a free carboxylic acid group directly available for amide bond formation or esterification, bypassing the need for a deprotection step required when using the corresponding methyl ester analog (methyl 3-(piperidin-3-yl)propiolate) . The free acid (MW 153.18 g/mol) and its methyl ester (MW 167.20 g/mol) are structurally similar, but the ester derivative must first be saponified to generate the reactive carboxylic acid handle. This additional synthetic manipulation introduces potential yield loss and requires purification, thereby reducing overall efficiency and increasing both time and cost in synthetic workflows.

Bioconjugation Click Chemistry Synthetic Efficiency

3-(Piperidin-3-yl)prop-2-ynoic Acid: Application Scenarios


Fragment-Based Discovery & Diversity-Oriented Synthesis

The 3-substituted piperidine scaffold, coupled with a terminal alkyne and a free carboxylic acid, positions 3-(Piperidin-3-yl)prop-2-ynoic acid as a versatile building block for generating compound libraries via click chemistry. The hydrochloride salt form (CAS 1955523-88-2, ≥95% purity) is ideally suited for direct use in aqueous-compatible CuAAC reactions , enabling rapid diversification of the piperidine core. The precise 3-position substitution is critical for SAR studies where the vector of the alkyne and carboxylic acid groups influences target binding . The free acid functionality further supports direct amide coupling to peptide or protein targets without the need for protecting group manipulation.

Bioconjugation and Probe Development

The dual functionality of the prop-2-ynoic acid moiety—combining an alkyne for bioorthogonal ligation and a carboxylic acid for amide conjugation—makes this compound a strategic choice for assembling complex bioconjugates. The alkyne can be used for attachment to azide-modified biomolecules or surfaces via CuAAC, while the free acid allows for direct linkage to amine-containing partners . This dual reactivity profile, absent in the saturated propanoic acid analog , enables the construction of multifunctional probes, affinity reagents, and PROTAC linkers with greater synthetic economy than stepwise approaches using mono-functional intermediates.

Complex Heterocycle Synthesis Intermediate

The compound serves as a key intermediate for the synthesis of fused heterocyclic systems and functionalized piperidines. Its 3-position substitution on the piperidine ring provides a distinct steric environment that can influence the regioselectivity of cycloaddition or annulation reactions compared to 2- or 4-substituted analogs . The presence of the reactive alkyne allows for cycloadditions, while the carboxylic acid can be used as a directing group in transition metal-catalyzed C-H activation reactions. Procurement of the high-purity hydrochloride salt ensures reproducible reaction outcomes in these complex transformations, which is essential for scaling synthetic routes from discovery to development.

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